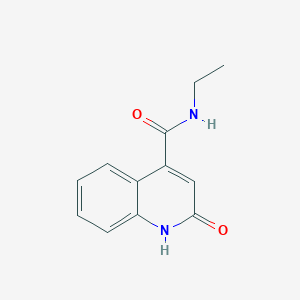
2-(Morpholinomethyl)indolizine-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Morpholinomethyl)indolizine-1-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has been synthesized using various methods, and its synthesis method will be discussed in The paper will also discuss the scientific research applications of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
The mechanism of action of 2-(Morpholinomethyl)indolizine-1-carbonitrile is not fully understood. However, studies have shown that the compound works by inhibiting specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways. It has also been shown to inhibit the production of amyloid beta, which is a protein associated with Alzheimer's disease.
Biochemical and Physiological Effects:
2-(Morpholinomethyl)indolizine-1-carbonitrile has several biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells and reduce the production of amyloid beta, which is a protein associated with Alzheimer's disease. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 2-(Morpholinomethyl)indolizine-1-carbonitrile in lab experiments are its potential applications in various fields of scientific research, including medicinal chemistry, and its ability to inhibit specific enzymes and proteins in the body. However, the limitations of using this compound in lab experiments are the lack of understanding of its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 2-(Morpholinomethyl)indolizine-1-carbonitrile. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in other fields of scientific research, such as materials science and environmental science. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
合成方法
The synthesis of 2-(Morpholinomethyl)indolizine-1-carbonitrile has been achieved through various methods. One of the most common methods is the reaction between 1-(morpholinomethyl)indoline and cyanogen bromide. This reaction produces 2-(Morpholinomethyl)indolizine-1-carbonitrile as the main product. Another method involves the reaction between 1-(morpholinomethyl)indoline and chloroacetonitrile in the presence of a base. This reaction also produces 2-(Morpholinomethyl)indolizine-1-carbonitrile as the main product.
科学研究应用
2-(Morpholinomethyl)indolizine-1-carbonitrile has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells and reduce the production of amyloid beta, which is a protein associated with Alzheimer's disease.
属性
IUPAC Name |
2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-9-13-12(10-16-5-7-18-8-6-16)11-17-4-2-1-3-14(13)17/h1-4,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFBYVZBPARDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN3C=CC=CC3=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-ylmethyl)indolizine-1-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

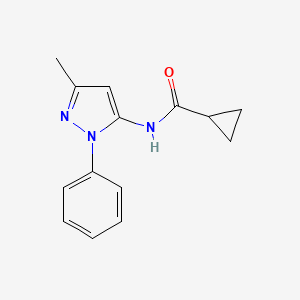
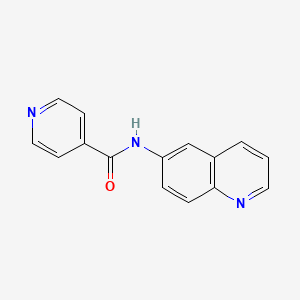
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
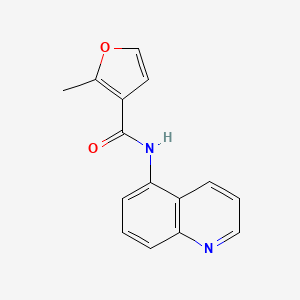
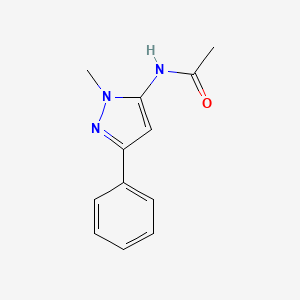


![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)


![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)
